molecular formula C10H9NO3 B8487530 5-Acetyl-1,3-dihydro-6-hydroxy-2H-indol-2-one

5-Acetyl-1,3-dihydro-6-hydroxy-2H-indol-2-one

Cat. No. B8487530
M. Wt: 191.18 g/mol
InChI Key: LFSDZJMVNBSBFQ-UHFFFAOYSA-N
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Patent
US05750542

Procedure details

Acetyl chloride (4.09 mL, 0.0575 mol) was added to a slurry of aluminum trichloride (AlCl3) (35.36 g, 0.265 mol) in carbon disulfide (CS2) (250 mL). After 2-3 min, 6-methoxyoxindole (7.22 g, 0.0442 mol) was added. The resulting mixture was heated to reflux for 2.5 hours. (A black tar developed with time). Excess solvent was decanted and ice water was added carefully to the residue. The resulting mixture was stirred overnight. The pale yellow solid obtained was collected, washed with water and dried under high vacuum to give the title compound (7.32 g, 87%).
Quantity
4.09 mL
Type
reactant
Reaction Step One
Quantity
35.36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl-].[Cl-].[Cl-].[Al+3].C[O:10][C:11]1[CH:19]=[C:18]2[C:14]([CH2:15][C:16](=[O:20])[NH:17]2)=[CH:13][CH:12]=1>C(=S)=S>[C:1]([C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:11]=1[OH:10])[NH:17][C:16](=[O:20])[CH2:15]2)(=[O:3])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4.09 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
35.36 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
7.22 g
Type
reactant
Smiles
COC1=CC=C2CC(NC2=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Excess solvent was decanted
ADDITION
Type
ADDITION
Details
ice water was added carefully to the residue
CUSTOM
Type
CUSTOM
Details
The pale yellow solid obtained
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) min
Name
Type
product
Smiles
C(C)(=O)C=1C=C2CC(NC2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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